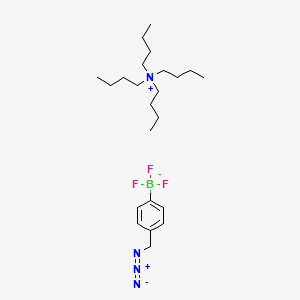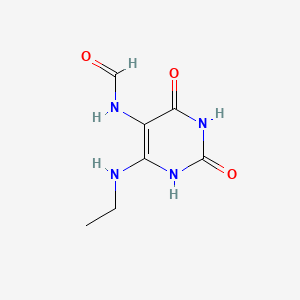
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry . This compound, in particular, features a trifluoroborate group attached to a phenyl ring with an azidomethyl substituent, and it is paired with a tetrabutylammonium cation.
准备方法
The preparation of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate typically involves the reaction of 4-(azidomethyl)phenylboronic acid with tetrabutylammonium trifluoroborate. The synthetic route can be summarized as follows:
Synthesis of 4-(azidomethyl)phenylboronic acid: This intermediate is prepared by reacting 4-(bromomethyl)phenylboronic acid with sodium azide in the presence of a suitable solvent.
Formation of this compound: The 4-(azidomethyl)phenylboronic acid is then treated with tetrabutylammonium trifluoroborate under appropriate conditions to yield the desired product.
化学反应分析
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Cross-Coupling Reactions: The trifluoroborate group can engage in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and copper catalysts for cycloaddition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling and cycloaddition reactions.
Biology: The compound can be used to introduce azide groups into biomolecules, facilitating bioorthogonal labeling and click chemistry applications.
作用机制
The mechanism of action of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoroborate groups. The azidomethyl group can undergo nucleophilic substitution and cycloaddition reactions, while the trifluoroborate group can engage in cross-coupling reactions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .
相似化合物的比较
Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate can be compared with other similar compounds, such as:
Potassium 4-(azidomethyl)phenyl trifluoroborate: Similar in structure but with a potassium cation instead of tetrabutylammonium.
Tetrabutylammonium phenyl trifluoroborate: Lacks the azidomethyl group, making it less versatile in certain reactions.
Tetrabutylammonium 4-(bromomethyl)phenyl trifluoroborate: Contains a bromomethyl group instead of an azidomethyl group, leading to different reactivity.
The uniqueness of this compound lies in its combination of the azidomethyl and trifluoroborate groups, which provide a wide range of reactivity and applications in synthetic chemistry.
属性
IUPAC Name |
[4-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCGMEQUAGGHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-hydroxyethyl)-N'-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}urea](/img/structure/B8017187.png)


![2-{[(Methylanilino)carbothioyl]sulfanyl}propanoic acid](/img/structure/B8017205.png)
![6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B8017212.png)









